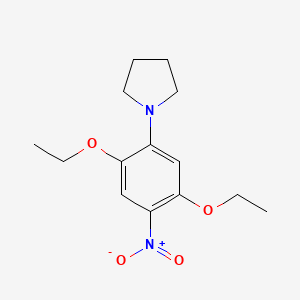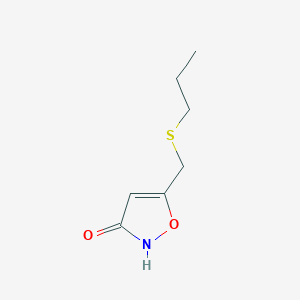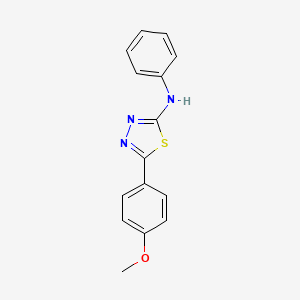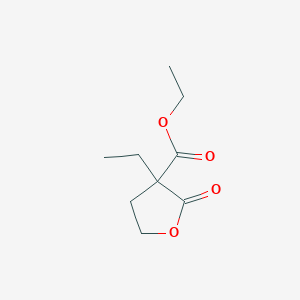
Ethyl 3-ethyl-2-oxooxolane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C9H14O4. It belongs to the class of tetrahydrofuran derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of an ethyl group at the third position and a carboxylate ester group at the third position of the tetrahydrofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate typically involves the esterification of 3-ethyl-2-oxotetrahydrofuran-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-ethyl-2-oxotetrahydrofuran-3-carboxylic acid.
Reduction: 3-ethyl-2-oxotetrahydrofuran-3-methanol.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid and ethanol. This hydrolysis reaction is crucial for the compound’s activity in biochemical pathways. The tetrahydrofuran ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-oxotetrahydrofuran-3-carboxylate: Lacks the ethyl group at the third position.
Methyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate: Contains a methyl ester group instead of an ethyl ester group.
3-ethyl-2-oxotetrahydrofuran-3-carboxylic acid: The carboxylic acid analog of the compound.
Uniqueness
Ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate is unique due to the presence of both an ethyl group and an ester group at the third position of the tetrahydrofuran ring. This structural feature imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
82672-09-1 |
|---|---|
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
ethyl 3-ethyl-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-3-9(7(10)12-4-2)5-6-13-8(9)11/h3-6H2,1-2H3 |
Clé InChI |
CECVZLLPZCXYAQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCOC1=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)
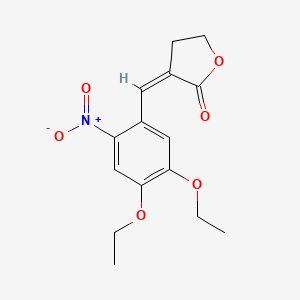
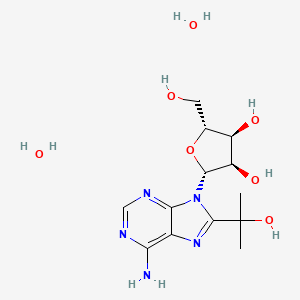
![1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one](/img/structure/B15212118.png)
![6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B15212129.png)

![Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester](/img/structure/B15212134.png)


